4-Nitrobenzaldoxime

Description

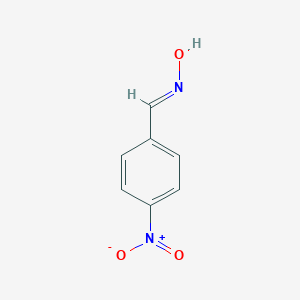

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLPAVBACRIHHC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-37-9 | |

| Record name | Benzaldehyde, p-nitro-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-nitrobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzaldoxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Nitrobenzaldoxime and Its Derivatives

Classical Synthesis Routes

Condensation Reactions of Aldehydes with Hydroxylamine (B1172632) Hydrochloride

The most fundamental and widely employed method for synthesizing 4-Nitrobenzaldoxime is the condensation reaction of 4-nitrobenzaldehyde (B150856) with hydroxylamine hydrochloride. rsc.orgrsc.org This reaction is a cornerstone of oxime synthesis, valued for its directness and reliability.

In a typical procedure, 4-nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base. rsc.org The base, often sodium carbonate or sodium acetate (B1210297), is crucial for neutralizing the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile to attack the carbonyl carbon of the aldehyde. rsc.orgsums.ac.ir The reaction is commonly carried out in a solvent such as aqueous methanol (B129727). rsc.orgrsc.org

The reaction proceeds to completion at room temperature, although gentle heating can be applied to ensure full conversion. semanticscholar.org The product, this compound, is typically a solid that can be isolated through filtration and purified by recrystallization. rsc.orgsums.ac.ir

One study detailed the synthesis by dissolving 4-nitrobenzaldehyde, hydroxylamine hydrochloride, and sodium carbonate in methanol, with the addition of anhydrous magnesium sulfate. The mixture was stirred at room temperature, and after filtration and solvent evaporation, the crude product was obtained. rsc.org Another protocol involves adding an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to a solution of 4-nitrobenzaldehyde in ethyl acetate. semanticscholar.org A near-quantitative yield (93%) was reported when using a 1:1 mixture of methanol and water as the solvent with sodium hydroxide (B78521) as the base. rsc.org

Influence of Reaction Conditions and Catalytic Systems

To enhance the efficiency, yield, and environmental friendliness of this compound synthesis, various alternative reaction conditions and catalytic systems have been investigated. These modern approaches often lead to shorter reaction times and milder conditions compared to classical methods.

Ultrasonication-Assisted Synthesis

Ultrasonication has emerged as a powerful tool in chemical synthesis, offering benefits such as increased reaction rates and yields. nih.gov The application of ultrasonic irradiation can dramatically reduce reaction times from hours to minutes. nih.gov This technique accelerates reactions by generating localized high temperatures and pressures through acoustic cavitation. beilstein-journals.orgrsc.org

In the context of oxime synthesis, ultrasound-assisted methods provide a more efficient and economical route. mdpi.com Studies have shown that sonication can significantly accelerate the rate of reaction and improve yields compared to conventional heating methods. mdpi.com For instance, the synthesis of various heterocyclic compounds has been successfully achieved with excellent yields and purity under ultrasonic irradiation. nih.gov The synthesis of CsPbBr3 and Cs4PbBr6 perovskite nanocrystals has also been demonstrated using ultrasonication, showcasing the versatility of this technique. beilstein-journals.org While specific studies focusing solely on the ultrasonication-assisted synthesis of this compound are not extensively detailed in the provided results, the general principles and successes of this method in related syntheses suggest its high potential for this specific conversion. nih.govmdpi.comfrontiersin.org

Microwave Irradiation Methods

Microwave-assisted synthesis is another green chemistry technique that has gained significant traction for its ability to rapidly heat reactions, leading to drastically reduced reaction times and often improved yields. oatext.comcem.com This method has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and α,β-unsaturated compounds. oatext.comcem.com

A rapid and convenient method for the synthesis of aldoximes using microwave irradiation has been reported. chongyantech.xyz In one example, the reaction of an aromatic aldehyde with cyanoacetamide under microwave irradiation in the presence of ammonium (B1175870) acetate as a catalyst proceeded with excellent yields (81-99%) in a solvent-free condition. oatext.com Another study demonstrated the synthesis of tetrahydropyrimidine (B8763341) derivatives via a Biginelli condensation under microwave irradiation, which was significantly faster than the conventional heating method. foliamedica.bg The synthesis of s-triazine oxy-Schiff base and oxybenzylidene barbiturate (B1230296) derivatives also showed that microwave irradiation resulted in shorter reaction times and good yields compared to conventional heating. mdpi.com These examples highlight the efficiency and environmental benefits of using microwave technology for organic synthesis.

Heterogeneous Catalysis (e.g., CoFe₂O₄@Ascorbic Acid-Metal, Nano-TiCl₄.SiO₂)

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. thieme-connect.comnih.gov

CoFe₂O₄@Ascorbic Acid-Metal: A novel magnetic nanocatalyst, CoFe₂O₄@Ascorbic Acid-M (where M is Co or V), has been developed for the synthesis of aldoximes. nih.govnih.gov This catalyst, prepared by anchoring cobalt or vanadium onto the surface of CoFe₂O₄ nanoparticles coated with ascorbic acid, effectively catalyzes the oximation of aldehydes with hydroxylamine hydrochloride under green conditions. nih.govnih.gov The catalyst demonstrates high activity and can be easily recovered using an external magnet and reused for several cycles without a significant loss in efficiency. nih.gov

Nano-TiCl₄.SiO₂: Nano-titanium tetrachloride silica (B1680970) (Nano-TiCl₄.SiO₂) has proven to be a versatile and efficient heterogeneous catalyst for various organic reactions, including the synthesis of oximes. sums.ac.irsciexplore.ir The reaction of aldehydes with hydroxylamine hydrochloride in the presence of Nano-TiCl₄.SiO₂ under solvent-free conditions at 100°C yields the corresponding oximes in good yields. sums.ac.ir For the synthesis of this compound from 4-nitrobenzaldehyde, a yield of 85% was achieved in 30 minutes using this catalyst. sums.ac.ir The catalyst is reusable and offers a green and efficient method for oxime synthesis. sums.ac.irsums.ac.ir

Below is a table summarizing the results for the synthesis of this compound under various catalytic conditions.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Nano-TiCl₄.SiO₂ | Solvent-free | 100 | 30 | 85 |

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile starting material for the synthesis of a variety of derivatives and analogues. The oxime functional group itself can undergo further reactions, and the nitro and phenyl groups provide sites for additional modifications. cymitquimica.com

One common derivatization involves the chlorination of the oxime group. For instance, p-nitrobenzaldoxime (B7855388) can be reacted with N-chlorosuccinimide to produce α-chloro-p-nitrobenzaldoxime. researchgate.net This chlorinated intermediate can then be reacted with various amines to create a range of new oxime derivatives. researchgate.net

The oxime can also be a precursor to other functional groups. For example, under specific conditions, aldoximes can be converted into nitriles or amides. rsc.org The reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride and sodium acetate in the presence of nano-TiCl₄.SiO₂ can yield this compound, 4-nitrobenzamide, or 4-nitrobenzonitrile (B1214597) depending on the reaction temperature and solvent. sums.ac.ir

Halogenation (e.g., Chlorination to α-Chloro-4-nitrobenzaldoxime)

The synthesis of α-Chloro-4-nitrobenzaldoxime, also known as (Z)-N-Hydroxy-4-nitrobenzimidoyl chloride, can be achieved through the direct chlorination of the parent this compound. amadischem.com A common method involves the action of N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF) on the oxime. psu.edu This process introduces a chlorine atom to the carbon of the C=N bond, yielding the hydroximoyl chloride. psu.edu The resulting α-chloro-4-nitrobenzaldoxime is an organic compound characterized by its chloro, nitro, and oxime functional groups. cymitquimica.com The presence of these groups, particularly the chloro substituent and the electron-withdrawing nitro group, enhances the molecule's electrophilic character, making it a useful intermediate for synthesizing more complex molecules through reactions like condensations and rearrangements. cymitquimica.com

A general two-step industrial approach for similar halogenated benzaldoximes involves the initial formation of the oxime from the corresponding aldehyde (4-nitrobenzaldehyde), followed by a controlled chlorination step. This strategy allows for better management of substitution patterns and product purity.

O-Alkylation and N-Alkylation Pathways from Oxime Anions

The alkylation of aldoximes can theoretically occur at either the oxygen or the nitrogen atom of the oxime anion. hep.com.cn However, studies show that the reaction pathway is highly regioselective. In the case of this compound, O-alkylation is the strongly preferred route. hep.com.cn

An efficient method for the O-benzylation of this compound involves using benzyl (B1604629) bromide in an aqueous sodium hydroxide solution, catalyzed by a phase transfer catalyst like benzyldimethyltetradecylammonium (B97909) chloride, often enhanced by ultrasound irradiation. This procedure exclusively yields the O-alkylated product, O-benzyl this compound, with no N-alkylated byproducts detected. hep.com.cn

The stereochemistry of the starting oxime plays a crucial role in directing the alkylation. It is proposed that for E-oximes, the O-alkyl product is favored, whereas Z-oximes may preferentially yield the N-alkyl product due to steric hindrance around the oxygen atom. hep.com.cn The exclusive formation of the O-alkylated product from this compound suggests that the reaction proceeds through the more stable E-isomer under these conditions. hep.com.cn

Synthesis of Oxime Esters (e.g., O-trimethylacetyl this compound)

Oxime esters of this compound can be prepared through the acylation of the oxime's hydroxyl group. O-trimethylacetyl this compound (also known as O-pivaloyl this compound) is synthesized by reacting this compound with pivaloyl chloride. psu.edu

A more general and widely applicable method for synthesizing oxime esters involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling of an oxime with a carboxylic acid. This reaction works well for derivatives of 4-nitrobenzaldoximes. chemspider.com The procedure typically involves mixing the reagents at 0°C and allowing them to react for several hours. The resulting this compound derivatives are often crystalline and can be purified by recrystallization from solvent mixtures like dichloromethane (B109758)/hexane or toluene/hexane. chemspider.com

Preparation of Complex Aminoalkyloxybiphenylcarbonitrile Derivatives

Derivatives of this compound serve as precursors for more complex structures. A key transformation is the conversion of O-alkyl-4-nitrobenzaldoximes into 4-alkoxybenzonitriles. This reaction proceeds through a mechanism involving elimination and subsequent aromatic nucleophilic substitution, where the nitro group is ultimately displaced. researchgate.net This pathway provides a route to synthesize benzonitrile (B105546) derivatives, and by selecting an appropriate O-alkyl substituent containing an amino group and a biphenyl (B1667301) moiety, it can be adapted for the preparation of complex aminoalkyloxybiphenylcarbonitrile derivatives.

Stereochemical Aspects in Synthesis

The C=N double bond in this compound gives rise to geometrical isomerism, a critical factor in its synthesis and reactivity. These isomers are commonly referred to as E/Z or syn/anti.

Control and Isolation of E/Z Isomers

The synthesis of aldoximes from aldehydes and hydroxylamine hydrochloride often produces a mixture of E and Z geometrical isomers, which typically require separation by chromatography or recrystallization. koreascience.krresearchgate.net The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent. koreascience.kr

However, stereoselective methods have been developed to favor the formation of a specific isomer. For instance, using a heteropolyacid catalyst (H3PMo12O40) in solvent-free conditions allows for the highly selective synthesis of Z-aldoximes from various aromatic aldehydes, including 4-nitrobenzaldehyde. This method is noted for its operational simplicity, mild conditions, and excellent yields and selectivity for the Z-isomer. koreascience.kr

Furthermore, the interconversion of isomers is possible. Z-aromatic aldoximes are known to convert readily to their more stable E-isomers, particularly in the presence of dilute acid. koreascience.kr Photoisomerization upon UV irradiation is another method that can be used to interconvert E and Z isomers, leading to a photostationary state. researchgate.net

Studies of Syn/Anti Isomerism

The terms syn and anti are used to describe the Z and E isomers of aldoximes, respectively. In syn-4-nitrobenzaldoxime, the hydroxyl group and the hydrogen atom are on the same side of the C=N double bond, whereas in the anti-isomer, they are on opposite sides. doubtnut.com

These isomers have distinct physical properties, such as different melting points, which can be used for their identification. Kinetic studies of the Beckmann rearrangement in perchloric acid have been conducted on both syn and anti isomers of substituted benzaldoximes, including the 4-nitro derivative, revealing differences in their reaction rates. tsijournals.com

A standard laboratory method for converting a syn-aldoxime to its anti form involves dissolving the syn isomer in dry benzene (B151609) and passing gaseous hydrochloric acid through the solution. This precipitates the hydrochloride salt of the anti isomer. The free anti-aldoxime can then be collected after neutralization. tsijournals.comrdd.edu.iq

Table 1: Physical Properties of Syn and Anti Isomers of this compound

| Isomer | Common Name | Melting Point (°C) |

|---|---|---|

| syn | Z-4-Nitrobenzaldoxime | 115-116 |

| anti | E-4-Nitrobenzaldoxime | 184 |

Data sourced from a kinetic study of Beckmann rearrangements. tsijournals.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5374046 |

| α-Chloro-4-nitrobenzaldoxime | 11289196 |

| N-chlorosuccinimide | 69536 |

| Dimethylformamide | 6228 |

| 4-Nitrobenzaldehyde | 7119 |

| O-benzyl this compound | 250106 |

| Benzyl bromide | 7559 |

| Sodium hydroxide | 14798 |

| Benzyldimethyltetradecylammonium chloride | 10476 |

| O-trimethylacetyl this compound | 534005 |

| Pivaloyl chloride | 18625 |

| Dicyclohexylcarbodiimide | 8246 |

| Benzene | 241 |

Reaction Mechanisms and Reactivity Studies

Fundamental Reaction Pathways of the Oxime Functional Group

The oxime functional group (C=N-OH) is a versatile moiety in organic chemistry, known to participate in a variety of reactions. wikipedia.org These reactions are often initiated by the interaction of a reagent with either the nitrogen or oxygen atom of the oxime.

Condensation and Nucleophilic Attack

Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgrsc.org This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. mnstate.edu

The oxime group itself can act as a nucleophile. The nitrogen atom, with its lone pair of electrons, and the oxygen atom are both potential sites for electrophilic attack. acs.org For instance, in the presence of a base, the hydroxyl group can be deprotonated to form an oximate, which is a more potent nucleophile. This enhanced nucleophilicity is central to many of the reactions of oximes. rsc.org

The reactivity of the oxime is influenced by the substituents attached to the carbon atom. In the case of 4-nitrobenzaldoxime, the presence of the electron-withdrawing nitro group on the benzene (B151609) ring affects the electron density of the C=N bond and the acidity of the hydroxyl group. cymitquimica.com

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a characteristic reaction of oximes, involving their acid-catalyzed conversion into amides or nitriles. masterorganicchemistry.compw.live For ketoximes, this rearrangement yields N-substituted amides, while aldoximes, such as this compound, typically rearrange to form primary amides or can be converted to nitriles. masterorganicchemistry.comresearchgate.net

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by a strong acid, which transforms it into a good leaving group (water). masterorganicchemistry.compw.live This is followed by the migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion intermediate. jkchemical.com Subsequent reaction with water leads to the formation of an amide. masterorganicchemistry.com

Studies have shown that this compound can undergo the Beckmann rearrangement. For example, its reaction with dichlorophosphate (B8581778) (DCP) is known to yield 4-nitrobenzonitrile (B1214597). rsc.orgresearchgate.net The rate of the Beckmann rearrangement can be influenced by the electronic properties of substituents on the aromatic ring. A kinetic study of the Beckmann rearrangement of various substituted anti-benzaldoximes in perchloric acid revealed that the reaction follows pseudo-first-order kinetics. rdd.edu.iq

Transformations to Other Functional Groups and Scaffolds

The versatile reactivity of the oxime functional group allows for its conversion into a variety of other important functional groups and molecular frameworks.

Conversion to Nitriles (e.g., 4-Nitrobenzonitrile)

The dehydration of aldoximes is a common and important method for the synthesis of nitriles. researchgate.netgoogle.comepo.org this compound can be efficiently converted to 4-nitrobenzonitrile through various dehydration methods. researchgate.netsums.ac.irsphinxsai.com This transformation is synthetically valuable as nitriles are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. researchgate.net

Several reagents and catalytic systems have been developed for this conversion, highlighting the importance of this reaction. researchgate.net

Dehydration Mechanisms (e.g., via SnCl₄, Acetic Anhydride)

Various dehydrating agents can be employed to convert this compound to 4-nitrobenzonitrile. Tin(IV) chloride (SnCl₄) has been reported as an effective reagent for this transformation under solvent-free conditions. researchgate.netsphinxsai.com The reaction proceeds in high yield, and a plausible mechanism involves the coordination of the SnCl₄ to the oxime oxygen, facilitating the elimination of water. The released chloride ion can then act as a base to abstract the methine proton. researchgate.netsphinxsai.com

The following table summarizes the conversion of this compound to 4-Nitrobenzonitrile using SnCl₄:

| Reactant | Reagent | Product | Yield (%) | Reaction Time (min) |

| This compound | SnCl₄ | 4-Nitrobenzonitrile | 92 | 30 |

| Data from Patil et al., 2013. sphinxsai.com |

Acetic anhydride (B1165640) is another classic reagent used for the dehydration of aldoximes. rsc.org The mechanism involves the acetylation of the oxime's hydroxyl group, which creates a better leaving group (acetate). Subsequent base-promoted elimination leads to the formation of the nitrile. rsc.org The efficiency of nitrile formation versus hydrolysis back to the oxime can be influenced by the reaction conditions and the electronic nature of the substituents on the benzaldehyde (B42025) ring. rsc.org

Elimination-Aromatic Substitution Reactions from O-Alkyl Derivatives

An interesting transformation has been observed for O-alkyl derivatives of this compound. These compounds can undergo an elimination-aromatic substitution reaction to yield 4-alkoxybenzonitriles. acs.org This reaction provides a pathway to introduce an alkoxy group onto the aromatic ring while simultaneously converting the oxime functionality to a nitrile.

The proposed mechanism for this reaction involves an initial elimination step, likely facilitated by a base, to form an intermediate that then undergoes nucleophilic aromatic substitution, with the nitro group being displaced by the alkoxide. This type of reaction highlights the unique reactivity that can be engineered into the this compound scaffold through derivatization of the oxime's oxygen atom.

Synthesis of Nitro Compounds, Nitrones, and Amines

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing compounds, including other nitro compounds, nitrones, and amines, through several reaction pathways.

Nitro Compounds: Oximes, including aromatic aldoximes like this compound, can be oxidized to their corresponding nitro compounds. A common method for this transformation is the oxidation using potent oxidizing agents such as trifluoroperacetic acid. jk-sci.com This reaction provides a pathway to synthesize nitroalkanes and nitroarenes from readily available carbonyl compounds via their oxime derivatives. ajol.infowikipedia.org

Nitrones: Nitrones are 1,3-dipoles that are valuable intermediates in organic synthesis, particularly for constructing nitrogenous heterocyclic compounds. researching.cn A direct and efficient method for preparing nitrones from aldoximes involves their reaction with alkylating or arylating agents. For instance, this compound can be reacted to produce C-(4-nitrophenyl)-N-methylnitrone. ajol.info The synthesis of nitrones can also be achieved through the condensation of aldehydes or ketones with N-substituted hydroxylamines. chemie-brunschwig.chnih.gov

Amines: The transformation of oximes into amines is a fundamental reaction in organic chemistry. ajol.info The reduction of oximes using reagents like sodium metal, catalytic hydrogenation, or various hydride reagents yields primary amines. wikipedia.org Furthermore, oxime esters derived from compounds like this compound can participate in photocatalyzed carboimination reactions of alkenes, which, after hydrolysis, provide access to aliphatic primary amines. utm.my A derivative of this compound, α-chloro-p-nitrobenzaldoxime, has been shown to react with various amines to form more complex amine derivatives, highlighting the reactivity of the oxime functional group towards amine synthesis. rsc.org

Formation of Gem-dichloroalkanes and Isoxazolines

This compound is a key starting material for the synthesis of gem-dichloroalkanes and isoxazolines, which are important building blocks in their own right.

Gem-dichloroalkanes: Oximes can be converted into gem-dichloroalkanes, which are compounds featuring two chlorine atoms attached to the same carbon. ajol.info This transformation typically involves reacting the aldoxime with a chlorinating agent. While specific conditions for this compound are not extensively detailed, the general methodology provides a route to these structures. The resulting gem-dichloroalkanes are versatile intermediates in modern synthetic chemistry, participating in various radical transformations and cross-coupling reactions. nih.govnju.edu.cnrsc.orgnih.gov

Isoxazolines: The synthesis of isoxazolines, five-membered heterocyclic compounds containing nitrogen and oxygen, is a well-established reaction of this compound. A primary route involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from the aldoxime, with an alkene. ajol.info For example, this compound can be oxidized with agents like N-chlorosuccinimide (NCS) or hypoiodite (B1233010) to form the corresponding hydroximoyl chloride or nitrile oxide, which then reacts with an alkene dipolarophile. wikipedia.orgorganic-chemistry.org This method has been applied to a variety of alkenes, including styrene, to produce substituted isoxazolines. wikipedia.org One-pot syntheses starting from 4-nitrobenzaldehyde (B150856) and hydroxylamine in the presence of an alkene have also been developed. jomardpublishing.com

| Reaction Type | Reagents | Product | Ref. |

| Oxidative Cyclization | Alkene, KI (cat.), Oxone | Isoxazoline | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Naphthalenone derivative, Bleach | Spiro-isoxazoline | organic-chemistry.org |

| Chlorination/Cyclization | N-chlorosuccinimide, Ethene | 3-Aryl-4,5-dihydroisoxazole | organic-chemistry.org |

Generation of Iminoacylates, Amidines, Carboxamides, Phthalocyanines, and Triazapentadiene Species

The reactivity of this compound extends to the formation of a diverse array of functional groups and molecular scaffolds.

Iminoacylates and Related Species: O-acylhydroxamates, which are structurally related to iminoacylates, are important substrates in C-H activation reactions. These can be synthesized from this compound by a two-step process. First, the oxime is treated with a chlorinating agent like N-chlorosuccinimide (NCS) to form the corresponding α-chloro-4-nitrobenzaldoxime (an N-hydroxy-4-nitrobenzimidoyl chloride). chemicalbook.comnih.gov This intermediate then reacts with a carboxylic acid under basic conditions to yield the desired O-acylhydroxamate. nih.gov

Amidines: Amidines can be synthesized from aldoximes through a multi-step process. A general method involves the chlorination of the aldoxime with N-chlorosuccinimide in a solvent like dichloromethane (B109758) to generate an intermediate imidoyl chloride. This intermediate subsequently reacts with an amine to furnish the final amidine product. rdd.edu.iq

Carboxamides: The Beckmann rearrangement is a classic reaction that converts oximes into amides (carboxamides). wikipedia.orgwikipedia.org When applied to aldoximes like this compound, the reaction can be complex. While ketoximes typically yield substituted amides, aldoximes can rearrange to N-substituted formamides or undergo a competing fragmentation reaction to produce nitriles. jk-sci.commasterorganicchemistry.com The reaction is often catalyzed by acids (e.g., perchloric acid, sulfuric acid) or other reagents like phosphorus pentachloride. rdd.edu.iqwikipedia.org A kinetic study of the Beckmann rearrangement of various substituted benzaldoximes, including the p-nitro derivative, has been conducted in perchloric acid. rdd.edu.iq It has also been noted that this compound can react with organophosphates to yield 4-nitrobenzonitrile, a product of Beckmann fragmentation. researchgate.net

Phthalocyanines: There is no direct, one-step synthesis of phthalocyanines from this compound. However, a plausible multi-step route exists. As established, this compound can be readily converted to 4-nitrobenzonitrile. researchgate.netresearchgate.netsphinxsai.com Phthalocyanines are synthesized via the cyclotetramerization of phthalonitrile (B49051) derivatives. sigmaaldrich.comumich.edu Therefore, 4-nitrobenzonitrile could potentially be used in a mixed condensation reaction with other phthalonitriles or phthalimides to create unsymmetrical, nitro-substituted phthalocyanines, a strategy that has been employed for other nitro-phthalimide precursors. rsc.orgresearchgate.net

Triazapentadiene Species: Triazapentadienes, also known as imidoylamidines, are open-chain molecules with an N–C–N–C–N backbone. researchgate.net Their synthesis can be achieved through several methods, including the Pinner synthesis, which involves the reaction of an imino ester with an amidine, or the Ley and Muller synthesis, where an N-imidoyl chloride reacts with an amidine. utm.my Given that this compound can be converted into amidine or imidoyl chloride precursors, it represents a potential starting point for accessing 4-nitrophenyl-substituted triazapentadiene ligands. utm.myresearchgate.net

Investigation of Radical Chemistry Involving Oxime Esters

Oxime esters derived from this compound are effective precursors for generating nitrogen-centered iminyl radicals upon photolysis or photocatalysis. chemicalbook.commasterorganicchemistry.com The homolytic cleavage of the weak N–O bond in the oxime ester is the key step, producing an iminyl radical and a carboxyl radical. chemicalbook.compsu.edu

This radical generation has been exploited in various synthetic transformations. The photolysis of this compound esters has been studied using EPR spectroscopy to characterize the intermediate iminyl radicals. psu.edu Research has shown that electron-withdrawing groups like the 4-nitro substituent can be detrimental to the efficiency of some photosensitized radical processes compared to electron-donating groups. psu.edu

In the realm of photocatalysis, oxime esters serve as bifunctional reagents, capable of generating both iminyl and alkyl radicals. utm.my These radicals can participate in intermolecular carboimination of alkenes, providing a direct route to complex amine structures. utm.my The process often relies on an energy transfer mechanism from a photosensitizer to the oxime ester, initiating the N-O bond cleavage. utm.myresearchgate.net This radical chemistry has been applied to achieve various difunctionalizations of alkenes, showcasing the synthetic utility of radicals derived from oxime esters. researchgate.netacs.org

| Oxime Ester Derivative | Reaction Type | Generated Radicals | Application | Ref. |

| This compound ester | Photolysis | Iminyl radical, Acyl radical | EPR studies, DNA photocleavage | chemicalbook.compsu.edu |

| General Alkyl/Aryl Oxime Esters | Photocatalysis (Energy Transfer) | Iminyl radical, Alkyl radical | Minisci C-H aminoalkylation | researchgate.net |

| General Alkyl/Aryl Oxime Esters | Photocatalysis (Energy Transfer) | Iminyl radical, Alkyl radical | Intermolecular carboimination of alkenes | utm.my |

Spectroscopic and Advanced Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical information about the functional groups and vibrational modes within a molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in 4-Nitrobenzaldoxime by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3250 cm⁻¹. The C=N stretching vibration of the imine group is observed around 1617 cm⁻¹. thieme-connect.com The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ region. For the related compound 4-nitrobenzaldehyde (B150856), these are observed at 1534 cm⁻¹ and 1351 cm⁻¹, respectively. niscpr.res.in Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. rasayanjournal.co.in The N-O stretching vibration for the oxime group is tentatively assigned to the region around 950 cm⁻¹.

A summary of key experimental FT-IR absorption bands for this compound and related structures is presented below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (Oxime) | ~3250 | |

| Aromatic C-H Stretch | 3000-3100 | rasayanjournal.co.in |

| C=N Stretch (Oxime) | ~1617 | thieme-connect.com |

| NO₂ Asymmetric Stretch | 1500-1560 | researchgate.net |

| NO₂ Symmetric Stretch | 1300-1370 | researchgate.net |

| N-O Stretch (Oxime) | ~950 |

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, FT-Raman provides strong signals for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations and the C=N bond are expected to be Raman active. americanpharmaceuticalreview.com

In a study of the closely related 4-nitrobenzaldehyde, the aromatic C-H stretching vibration was observed in the FT-Raman spectrum at 3113 cm⁻¹. niscpr.res.in The symmetric stretching of the nitro group is also typically strong in the Raman spectrum. The C=C stretching vibrations of the aromatic ring generally appear in the 1430–1650 cm⁻¹ region. rasayanjournal.co.in FT-Raman spectrometers often utilize a Nd:YAG laser with an excitation wavelength of 1064 nm to minimize fluorescence, which can be an issue with aromatic compounds. niscpr.res.inrasayanjournal.co.in

Key expected vibrations in the FT-Raman spectrum are tabulated below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | ~3113 | niscpr.res.in |

| C=C Aromatic Ring Stretch | 1430-1650 | rasayanjournal.co.in |

| NO₂ Symmetric Stretch | 1300-1370 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the protons. For this compound, the electron-withdrawing nature of the nitro group and the oxime functionality significantly influences the chemical shifts of the aromatic protons.

The experimental ¹H NMR spectrum of this compound recorded in DMSO-d₆ shows distinct signals corresponding to the oxime, imine, and aromatic protons. chemicalbook.com The acidic proton of the oxime hydroxyl group (-NOH) is typically observed as a broad singlet at a high chemical shift, around 11.9 ppm. chemicalbook.com The imine proton (-CH=N) appears as a singlet further downfield, influenced by the adjacent double bond and aromatic ring. The aromatic protons appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring, in the range of 7.8 to 8.4 ppm. chemicalbook.com The protons ortho to the strongly electron-withdrawing nitro group are the most deshielded and appear at the lowest field.

The experimental ¹H NMR chemical shifts are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| -NOH (oxime) | 11.9 | DMSO-d₆ | chemicalbook.com |

| Aromatic/Imine Protons | 8.329, 8.267, 7.877 | DMSO-d₆ | chemicalbook.com |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon of the imine group (C=N) is particularly characteristic. In a derivative of p-nitrobenzaldoxime (B7855388), this carbon signal was observed at 153.82 ppm. researchgate.net The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the nitro and oxime substituents. The carbon atom bonded to the nitro group (ipso-carbon) is expected to have a high chemical shift, while the other aromatic carbons will appear in the typical 120-150 ppm range.

| Carbon Assignment | Expected/Observed Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=N (Imine) | ~154 | researchgate.net |

| Aromatic C-NO₂ | ~149 | rsc.org |

| Aromatic C-H | 120-135 | rsc.org |

| Aromatic C-(C=N) | ~137 |

A powerful approach for unambiguous structural assignment and for gaining deeper insight into molecular properties is the correlation of experimentally measured NMR spectra with theoretically calculated values. researchgate.net This is typically achieved using quantum chemical methods, most notably Density Functional Theory (DFT). uni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the NMR shielding tensors for each nucleus in a molecule. q-chem.comimist.ma

The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma By comparing the calculated ¹H and ¹³C chemical shifts with the experimental data, one can verify the assignments of complex spectra, distinguish between isomers, and analyze the electronic structure. uni-bonn.decas.cz A strong linear correlation between the experimental and theoretical shifts provides high confidence in the proposed structure. imist.ma While specific DFT/GIAO studies on this compound are not detailed in the surveyed literature, this methodology is a standard and highly reliable tool for the structural elucidation of such molecules. researchgate.netcas.cz

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org This technique is instrumental in the analysis of this compound, providing both qualitative identification and quantitative purity assessment. researchgate.net

In a typical GC-MS analysis, the this compound sample is first vaporized and injected into the gas chromatograph. Here, it travels through a capillary column, and its components are separated based on their boiling points and interactions with the stationary phase of the column. kirj.ee The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound (C7H6N2O3), the mass spectrum would show a molecular ion peak corresponding to its molecular weight (166.13 g/mol ), along with various fragment ions. nih.govscbt.com The fragmentation pattern is unique to the molecule's structure and can be used for its definitive identification by comparing it to spectral libraries, such as the one maintained by the NIST Mass Spectrometry Data Center. nih.gov

GC-MS is also crucial for determining the purity of a this compound sample. The chromatogram will display separate peaks for the main compound and any impurities present. researchgate.net The area under each peak is proportional to the concentration of the corresponding substance, allowing for a quantitative assessment of purity. researchgate.netresearchgate.net For instance, studies on the conversion of aldehydes to their corresponding oximes have utilized GC-MS to confirm the quantitative conversion and to assess the purity of the final product, which often exceeds 95%. researchgate.net It is important to note that the high temperatures used in the GC injection port can sometimes cause thermal degradation of the analyte, potentially leading to the formation and detection of degradation products instead of the original molecule. wikipedia.org

Crystal Structure Analysis

Single Crystal X-ray Diffraction Studies

The process involves irradiating a single crystal of this compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. uol.de The intensities and positions of these diffracted spots are then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. uol.de

SCXRD studies are essential for unambiguously confirming the molecular structure of synthesized compounds and for understanding the nuances of their solid-state packing. mdpi.comresearchgate.net For complex molecules, this technique can elucidate stereochemistry and identify different crystalline forms, or polymorphs. While direct SCXRD studies specifically on this compound are not detailed in the provided results, the methodology is widely applied to similar organic compounds to determine their crystal and molecular structures with high precision. researchgate.netrsc.org

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld Analysis, Hydrogen Bonding)

The arrangement of molecules in a crystal, known as molecular packing, is governed by various intermolecular interactions, including hydrogen bonding and van der Waals forces. nih.govarizona.edu Understanding these interactions is crucial as they influence the physical properties of the material. nih.gov

Application of Crystalline Sponge Methodology for Guest-Host Structures

The crystalline sponge method is an innovative technique for determining the crystal structure of compounds that are difficult to crystallize on their own, such as oils or substances available only in minute quantities. rigaku.comu-tokyo.ac.jp This method utilizes a pre-formed porous single crystal, the "crystalline sponge," which acts as a host lattice. u-tokyo.ac.jp

The target molecule, or "guest," is introduced into the pores of the crystalline sponge by soaking the sponge in a solution of the guest. u-tokyo.ac.jp The guest molecules are absorbed and become ordered within the pores of the host framework. frontiersin.orgwikipedia.org The resulting host-guest complex can then be analyzed by single-crystal X-ray diffraction to determine the structure of the encapsulated guest molecule. u-tokyo.ac.jpwikipedia.org

A commonly used crystalline sponge is a metal-organic framework (MOF) like [(ZnI2)3(tpt)2], where tpt is 2,4,6-tris(4-pyridyl)-1,3,5-triazine. frontiersin.orgwikipedia.org This method has been successfully applied to determine the structures of various organic molecules, including natural products and metabolites. rigaku.comfrontiersin.org While there is no specific mention in the provided search results of this compound being analyzed by this method, its principles are broadly applicable to a wide range of small organic molecules. rigaku.com The flexible and porous nature of the sponge allows it to accommodate guest molecules of different shapes and sizes. rigaku.com Recent advancements have even adapted this method for use with nanocrystals and three-dimensional electron diffraction (3D-ED), significantly reducing the time required for analysis. frontiersin.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating 4-Nitrobenzaldoxime, offering a balance between computational cost and accuracy.

Computational chemists frequently employ geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a local energy minimum on the potential energy surface. taltech.ee For molecules with rotatable bonds, like this compound, conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative energies. taltech.ee

Studies have shown that DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), can effectively be used to examine the structural properties and conformational behaviors of similar oxime-containing molecules. researchgate.net The process involves generating various initial geometries by rotating different parts of the molecule and then optimizing each to find the nearby energy minimum. taltech.ee The conformer with the lowest energy is considered the most stable. Theoretical calculations have indicated that for related aromatic aldoximes, planar conformations are often the most stable. researchgate.net For instance, in a study of a related compound, the most stable optimized isomer was found to accurately reproduce the geometry determined by X-ray crystallography. researchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the experimental IR absorption bands to specific molecular vibrations. mdpi.com For example, in a study on m-nitrobenzaldoxime, the characteristic O-H and C=N stretching frequencies were identified and compared with experimental data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be computed and have been shown to correlate well with experimental NMR data for similar compounds. mdpi.comresearchgate.net For instance, the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the calculated ¹H NMR spectrum confirms the formation of the oxime. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predicted spectra can then be compared with experimental UV-Vis spectra. nih.govspectrabase.com

The electronic properties of this compound are key to understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.

Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. nih.gov These include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The ability of an atom to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Chemical Softness (S = 1 / (2η)): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω = μ² / (2η)), where μ is the chemical potential (μ ≈ -(I+A)/2): A measure of the electrophilic character of a species. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measure of electrophilic character. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution within a molecule. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com

NBO analysis calculates the natural atomic charges on each atom, offering a more robust description of the charge distribution than some other methods. wisc.eduresearchgate.net This information is crucial for understanding the polarity of bonds and the reactive sites within the molecule. The analysis also reveals hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is powerful, it can be computationally expensive for very large systems or for simulating molecular motion over time. taltech.ee

Molecular Mechanics (MM): MM methods use classical physics (a force field) to model the energy of a molecule as a function of its structure. nih.gov Force fields are sets of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.gov MM is much faster than quantum mechanical methods and is often used for initial conformational searches of flexible molecules. nih.gov

Molecular Dynamics (MD): MD simulations use the forces calculated by a force field (or a quantum mechanical method) to simulate the movement of atoms and molecules over time. rsc.org This allows for the exploration of conformational changes and the study of how a molecule behaves in a dynamic environment, such as in a solvent. mdpi.comnccr-marvel.ch For complex systems, a hybrid approach called QM/MM can be used, where a small, critical part of the system (like the active site of an enzyme) is treated with a QM method, while the rest of the system is treated with a faster MM force field. mdpi.comnccr-marvel.ch

Ab Initio Quantum Chemical Methods (e.g., Hartree-Fock)

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. solubilityofthings.comchemeurope.comwikipedia.org

Hartree-Fock (HF) Theory: The Hartree-Fock method is the simplest type of ab initio calculation. chemeurope.com It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. srneclab.cz While it provides a fundamental starting point, it neglects the instantaneous correlation of electron motions. chemeurope.com More accurate ab initio methods, known as post-Hartree-Fock methods (like Møller-Plesset perturbation theory and Coupled Cluster theory), build upon the HF result to include electron correlation, but at a significantly higher computational cost. chemeurope.comwikipedia.org

Computational Studies on Reaction Mechanisms and Hydrolytic Pathways

Computational and theoretical investigations provide significant insights into the reaction mechanisms and hydrolytic pathways of this compound. These studies, often employing methods like Density Functional Theory (DFT), help to elucidate the electronic properties and reactivity of the molecule, offering a microscopic view of its transformations.

Research has explored the reaction of this compound with organophosphorus compounds, such as diethyl-4-nitrophenyl phosphate (B84403) (DCP), where it undergoes a Beckman rearrangement to produce 4-nitrobenzonitrile (B1214597). researchgate.netnih.govresearchgate.net While detailed computational studies specifically on the hydrolytic pathways of this compound are not extensively documented in the provided context, theoretical investigations into the hydrolysis of related oximes and nitro-aromatic compounds offer a foundational understanding. mdpi.comsid.ir

Computational models can predict the stability of intermediates and transition states during hydrolysis. For instance, theoretical calculations on the regeneration of carbonyl compounds from various oximes have been performed at the HF/6-31G level of theory to determine relative stability energies and thermodynamic functions. sid.ir These studies indicate that the reaction environment and the nature of substituents on the aromatic ring significantly influence the reaction pathway and energetics. sid.ir

In the case of this compound, the strong electron-withdrawing nature of the para-nitro group is a key factor. DFT calculations on similar nitro-substituted aromatic compounds reveal that the nitro group enhances the electrophilicity of the carbon atom in the C=NOH group, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, which is a critical step in the hydrolysis mechanism.

Furthermore, computational studies on related benzaldoxime (B1666162) isomers have utilized DFT (B3LYP)/6-31++G** level of theory to analyze their infrared spectra and structure, providing a basis for understanding the fundamental vibrational modes that could be perturbed during a reaction. researchgate.net The hydrolysis of this compound can be catalyzed by enzymes, and computational enzyme design studies have shed light on the catalytic mechanisms, including the formation of a transient oxime that subsequently hydrolyzes. rug.nlresearchgate.net

The following table summarizes the types of computational methods and their applications in studying reactions relevant to this compound and its analogs.

| Computational Method | Application | Investigated Aspect | Relevant Compounds |

| Density Functional Theory (DFT) | Elucidation of electronic properties | HOMO-LUMO gaps, reactivity sites | 2-Bromo-4-nitrobenzaldehyde |

| DFT (B3LYP)/6-31++G** | Spectral and structural analysis | Infrared spectra, isomer stability | Benzaldoxime, Pyridine-4-aldoxime |

| Hartree-Fock (HF)/6-31G | Thermodynamic and stability analysis | Relative stability energies, thermodynamic functions | Various aromatic and aliphatic oximes |

| Molecular Mechanics (MM), Molecular Dynamics (MD), DFT | Analysis of molecular interactions | Host-guest complexation, binding affinities | Organophosphorus compounds with host molecules |

These computational approaches are instrumental in predicting reaction outcomes and understanding the intricate details of chemical processes at a molecular level.

Applications in Chemical Synthesis and Catalysis

Role as a Versatile Reagent and Building Block in Organic Synthesis

4-Nitrobenzaldoxime is a versatile organic compound that serves as a crucial intermediate and building block in various synthetic applications. cymitquimica.comresearchgate.net Its utility stems from the presence of both a nitro group and an oxime functional group, which impart specific reactivity to the molecule. cymitquimica.com The compound typically appears as a crystalline solid and is recognized for its role in the synthesis of more complex chemical structures. cymitquimica.comsolubilityofthings.com Its structure, featuring a benzene (B151609) ring substituted with these functional groups, makes it a valuable component in organic chemistry. solubilityofthings.com

The chemical structure of this compound makes it an effective agent for strategically introducing nitro and oxime functionalities into more complex molecules. cymitquimica.com The nitro group is electron-withdrawing, which influences the reactivity of the aromatic ring and the molecule as a whole. cymitquimica.com The oxime group (C=N-OH) is also reactive and can participate in a variety of chemical transformations, including condensation and rearrangement reactions. cymitquimica.comresearchgate.net For instance, aldoximes can be converted into nitriles through dehydration. researchgate.net This reactivity allows chemists to use this compound as a starting material to build larger molecules that incorporate these specific chemical features, which are important in pharmaceuticals and materials science. solubilityofthings.com The compound and its derivatives, such as α-chloro-4-nitrobenzaldoxime, are used as intermediates in the synthesis of diverse organic molecules. cymitquimica.comresearchgate.net

This compound plays a significant role in the chemical synthesis of oligonucleotides, which are short nucleic acid polymers with wide-ranging applications in research, diagnostics, and therapeutics. researchgate.netumd.edu Specifically, it is employed in the deprotection steps, which are critical for the successful assembly of the oligonucleotide chain. researchgate.netniscpr.res.in

In the synthesis of oligonucleotides, protecting groups are used to temporarily block reactive sites on the nucleoside building blocks to ensure that the desired chemical bonds are formed selectively. umich.edunih.govbeilstein-journals.org These protecting groups must be removed at the end of the synthesis or at specific stages. umich.edu this compound, often used as its tetramethylguanidinium salt, is a key reagent for removing certain types of protecting groups under mild conditions. researchgate.netniscpr.res.inumich.edu

Its primary application is in the cleavage of protecting groups from the internucleotide phosphate (B84403) or phosphorothioate (B77711) linkages. researchgate.netniscpr.res.in For example, the o-chlorophenyl group, used to protect internucleotide linkages in the phosphotriester method of oligonucleotide synthesis, is efficiently removed by treatment with the tetramethylguanidinium salt of syn-4-nitrobenzaldoxime. researchgate.netbeilstein-journals.org Similarly, it is used for the removal of the 2-methylpyridyl group in the synthesis of phosphorothioates. niscpr.res.in This reagent is favored because it allows for the deprotection to occur without damaging the sensitive oligonucleotide chain. umich.eduresearchgate.net

| Protecting Group | Oligonucleotide Synthesis Method | Deprotection Reagent System | Reference |

|---|---|---|---|

| o-chlorophenyl | Phosphotriester | N1, N1, N3, N3-tetramethylguanidinium salt of syn-4-nitrobenzaldoxime | researchgate.netbeilstein-journals.org |

| 2-methylpyridyl | Phosphorothioate Synthesis | 1,1,3,3-tetramethylguanidinium-4-nitrobenzaldoxime in dioxane-water | niscpr.res.in |

Coordination Chemistry of 4 Nitrobenzaldoxime

Ligand Properties and Metal Complex Formation

4-Nitrobenzaldoxime (C7H6N2O3) is a derivative of benzaldehyde (B42025) oxime featuring a nitro group at the para position of the benzene (B151609) ring. The presence of the oxime functional group (-CH=NOH) provides potential coordination sites through both the nitrogen and oxygen atoms. The nitrogen atom of the oxime group typically acts as the primary donor atom in the formation of metal complexes.

The coordination of this compound to metal ions can occur in a neutral form or as a deprotonated oximate. The acidity of the oxime proton is influenced by the electron-withdrawing nature of the 4-nitro group, which can facilitate deprotonation and subsequent coordination of the oxygen atom to a metal center. This dual potential for coordination allows for the formation of a variety of complex structures.

While extensive research on the coordination chemistry of many oxime-containing ligands exists, specific studies detailing the formation of metal complexes with this compound are not widely reported in the available literature. However, based on the known coordination behavior of similar aldoximes and ketoximes, it can be inferred that this compound would likely form stable complexes with a range of transition metal ions. The formation of these complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry and the resulting coordination geometry would be dependent on factors such as the nature of the metal ion, the reaction conditions, and the molar ratio of the reactants.

The electronic properties of this compound, particularly the electron-withdrawing effect of the nitro group, are expected to influence the stability and reactivity of its metal complexes. This substituent effect could modulate the electron density on the coordinating atoms, thereby affecting the strength of the metal-ligand bonds.

Structural Characterization of Metal-Oxime Coordination Compounds

The definitive characterization of the structure of metal complexes relies heavily on single-crystal X-ray diffraction studies. For this compound, a crystal structure of the free ligand has been reported, revealing its molecular geometry. In the solid state, the molecule exists in the E configuration, and intermolecular hydrogen bonds between the oxime hydroxyl group and the nitrogen atom of a neighboring molecule lead to the formation of centrosymmetric dimers.

In the absence of direct crystallographic data for this compound complexes, insights can be drawn from the structural studies of complexes formed with analogous oxime ligands. Typically, oxime ligands can coordinate to metal ions as monodentate ligands through the nitrogen atom, or as bidentate chelating ligands involving both the nitrogen and oxygen atoms, often with deprotonation of the oxime hydroxyl group. The coordination can lead to various geometries, including square planar, tetrahedral, and octahedral arrangements around the metal ion.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would provide valuable information regarding the coordination of this compound to a metal ion. For instance, in IR spectroscopy, a shift in the C=N stretching frequency and changes in the O-H and N-O stretching vibrations upon complexation would indicate the involvement of the oxime group in coordination. Similarly, in ¹H and ¹³C NMR spectroscopy, chemical shift changes of the protons and carbons near the coordination sites would provide evidence of complex formation.

Below is a table summarizing the crystallographic data for the free this compound ligand.

| Parameter | Value |

| Chemical Formula | C7H6N2O3 |

| Molecular Weight | 166.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7737(2) |

| b (Å) | 7.0363(3) |

| c (Å) | 28.6651(14) |

| β (°) | 91.237(3) |

| Volume (ų) | 760.96(6) |

| Z | 4 |

Data obtained from the crystallographic study of (E)-4-Nitrobenzaldehyde oxime.

Further research, including the synthesis and single-crystal X-ray diffraction analysis of metal complexes of this compound, is necessary to fully elucidate their structural characteristics and to explore the potential of this ligand in coordination chemistry.

Supramolecular Chemistry and Advanced Materials Science Applications

Encapsulation and Integration in Organogels and Soft Materials

4-Nitrobenzaldoxime has been successfully incorporated as a reactive component within the porous, three-dimensional networks of supramolecular organogels. These soft materials, formed through the self-assembly of low-molecular-weight gelators (LMWGs), provide a unique environment to trap and utilize the oxime for specific applications, primarily the decontamination of hazardous chemical agents. researchgate.netrsc.org

Landmark research has demonstrated the encapsulation of this compound within organogels formed from trans-1,2-cyclohexyladiamide gelators in dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov These diamide (B1670390) molecules self-assemble into extensive fibrillar networks through hydrogen bonding, creating a sample-spanning matrix that immobilizes the solvent and any dissolved components. rsc.orgnih.gov In this system, this compound is introduced into the hot solution of the gelator prior to gelation, becoming physically entrapped within the gel's pores as the mixture cools. rsc.orgnih.gov

The primary function of these this compound-loaded organogels is to absorb, encapsulate, and neutralize organophosphorus (OP) compounds, which are often used as chemical warfare agents (CWAs) or pesticides. researchgate.netresearchgate.net The gel matrix acts as a sponge, drawing in the liquid or vaporous OP agent. Once inside the gel, the electrophilic OP agent encounters the nucleophilic this compound, initiating a decontamination reaction. nih.govresearchgate.net This integration transforms the gel from a passive scaffold into an active material capable of chemical remediation. researchgate.netdoi.org

| Gelator System | Reactive Agent | Solvent | Target Analyte (Simulant) | Function |

| trans-1,2-Cyclohexyladiamides | This compound | DMSO | Diethyl chlorophosphate (DCP) | Absorb, encapsulate, and decontaminate OP CWA simulants in situ. researchgate.netrsc.org |

Exploration in Host-Guest Chemistry with Macrocyclic Receptors (e.g., Calixarenes, Cucurbiturils)

Host-guest chemistry involves the complexation of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule, such as a macrocycle. rsc.org Calixarenes, resorcinarenes, and calixpyrroles are vase-shaped macrocycles with nonpolar cavities capable of binding various guest molecules, making them valuable platforms for developing sensors and molecular recognition systems. nih.govresearchgate.netnih.gov

While direct studies on the encapsulation of this compound by calixarenes or cucurbiturils are not extensively documented in the reviewed literature, the functional motifs of the molecule have been explored in the context of macrocyclic chemistry. For instance, a derivative, α-chloro-p-nitrobenzaldoxime, was used in the synthesis of a specialized calix soton.ac.ukpyrrole-based receptor. researchgate.net In this work, the receptor was designed for the selective colorimetric detection of fluoride (B91410) ions. The this compound moiety was covalently attached to the calix soton.ac.ukpyrrole framework. researchgate.net Upon binding of a fluoride ion within the macrocycle's recognition site, a distinct color change from colorless to yellow was observed, demonstrating the utility of the nitrobenzaldoxime unit as part of a chromogenic signaling system in host-guest applications. researchgate.net

This research highlights the potential for incorporating the this compound structure into more complex supramolecular systems. The electronic and binding properties of the oxime and nitro-functionalized phenyl ring can be harnessed to create selective receptors for various analytes.

Development of Smart Materials for Environmental Sensing Applications

"Smart" materials are designed to respond to external stimuli with a change in their properties. The organogel systems containing this compound are prime examples of smart materials developed for environmental sensing, specifically for the detection of OP nerve agents. rsc.orgnih.gov

The sensing mechanism is based on a direct and visible chemical reaction. This compound is a red-colored compound. nih.gov When an organogel loaded with this oxime is exposed to an electrophilic OP agent like diethyl chlorophosphate (DCP, a common simulant for nerve agents), a reaction occurs. nih.govresearchgate.net The oxime reacts with the DCP, leading to a Beckmann rearrangement that forms 4-nitrobenzonitrile (B1214597), a colorless product. researchgate.netnih.gov This transformation results in a gradual and easily observable discoloration of the red gel, providing a clear visual signal of the presence of the toxic compound. nih.govresearchgate.net

| Stimulus (Analyte) | Material System | Sensing Mechanism | Observable Response |

| Diethyl chlorophosphate (DCP) Vapors/Liquid | This compound encapsulated in trans-1,2-cyclohexyladiamide organogel | Reaction of red this compound with DCP to form colorless 4-nitrobenzonitrile. nih.gov | Gradual disappearance of the red color of the gel. nih.govresearchgate.net |

| High concentrations of DCP | This compound encapsulated in trans-1,2-cyclohexyladiamide organogel | Solvation of the gelator's hydrogen bonding network by the polar analyte, disrupting the gel scaffold. nih.gov | Dissolution of the gel matrix (gel-sol transition). nih.gov |

This sensing capability is not limited to just a color change. At higher concentrations of the OP simulant, the analyte molecules can disrupt the non-covalent interactions (specifically, the hydrogen bonding network) that hold the gel matrix together. nih.gov This leads to a breakdown of the gel structure, a phenomenon known as a gel-sol transition. This stimulus-responsive behavior was ingeniously used to create a simple, low-tech CWA detector. In one study, a copper coil was suspended within the organogel above electrical contacts. rsc.org Upon exposure to DCP vapor, the gel dissolved, releasing the coil, which then fell and completed the circuit, activating an LED light. This demonstrates a practical application of this compound-based soft materials as functional components in a sensing device. rsc.org

Biological and Medicinal Chemistry Research

Antimicrobial Activities of 4-Nitrobenzaldoxime

Oxime derivatives, including those related to this compound, have demonstrated notable antimicrobial properties. The growing resistance of bacteria and fungi to existing drugs necessitates the search for new active compounds. americanelements.com Studies on substituted benzaldoximes have shown their potential as biologically active agents. For instance, 3-nitrobenzaldoxime, an isomer of this compound, exhibited antibacterial activity against several bacterial strains, including Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. americanelements.com

Furthermore, this compound serves as a precursor in the synthesis of other compounds with antimicrobial effects. Schiff bases derived from 4-nitrobenzaldehyde (B150856) (the precursor to this compound) have been noted for their antimicrobial activity. uni.lu Similarly, substituted nitro-chalcones and various nicotinonitrile derivatives, which can be synthesized from 4-nitro precursors, have shown low to moderate antibacterial and antifungal activities. nih.govnih.gov Research into oxime derivatives of certain bicyclic compounds has also revealed in vitro activity against pathogenic bacteria and fungi, highlighting the broad potential of the oxime functional group in developing new antimicrobial agents. nih.gov

Antitumor and Anticancer Activities

The investigation into the anticancer potential of this compound and its derivatives is an active area of research. Various studies have highlighted the cytotoxicity of these compounds against several cancer cell lines.

In vitro studies are crucial for the initial screening of potential anticancer compounds. The human liver cancer cell line (HepG2) and the human breast cancer cell line (MCF-7) are commonly used models for this purpose. uni.luuni.lufishersci.dk

Research on m-nitrobenzaldoxime, a positional isomer of this compound, has provided direct evidence of its cytotoxic effects. citeab.comsigmaaldrich.com The study determined the half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by half. The findings indicated that m-nitrobenzaldoxime suppressed the growth of HepG2 cells more effectively than MCF-7 cells. citeab.comsigmaaldrich.com

Table 1: IC50 Values of m-Nitrobenzaldoxime Against Cancer Cell Lines

| Cell Line | Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| HepG2 | Human Liver Cancer | 27.64 | citeab.com, sigmaaldrich.com |

| MCF-7 | Human Breast Cancer | 49.01 | citeab.com, sigmaaldrich.com |

Additionally, Schiff bases, which can be synthesized from 4-nitrobenzaldehyde, have shown significant and selective anticancer activities. nih.gov One study reported that a novel Schiff base ligand derived from 4-nitrobenzaldehyde displayed promising cytotoxicity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF), with an IC50 value of 446.68 µg/mL, while showing lower toxicity to normal human gingival fibroblasts. nih.govnih.gov The anticancer mechanism of such Schiff bases may be linked to the presence of the azomethine group (-HC=N-). nih.gov

The broader class of oxime derivatives has also been recognized for its anticancer potential. For example, 5,5'-substituted indirubin-3'-oxime derivatives have been identified as potent inhibitors of cyclin-dependent kinases, which play a key role in cell cycle regulation and are often dysregulated in cancer. nih.gov

Fungitoxic and Herbicide Effects of Oxime Derivatives

Beyond medicinal applications, oxime derivatives have been explored for their utility in agriculture. Certain oxime derivatives have been reported to exhibit fungitoxic and herbicidal effects. uni.lu This suggests their potential for development as crop protection agents. The fungicidal properties of oxime ester derivatives and capsaicinoids (which can be synthesized from oxime precursors) have also been noted in scientific literature. americanelements.comnih.gov

Regulation of Plant Growth by Oxime Derivatives

The influence of oxime derivatives extends to the regulation of plant growth. Some oximes have been identified as plant growth regulators. uni.lu Specific research has demonstrated that quaternary ammonia (B1221849) salts synthesized from aryl aldoximes, including 3-nitrobenzaldoxime, act as plant growth retardants in rice (Oryza sativa). nih.gov Furthermore, oxime ether compounds have been shown to possess good plant growth regulatory activities. nih.gov In plant biology research, nitrobenzaldoximes have been used as tools to study metabolic pathways, such as the conversion and translocation of precursors within plant tissues. nih.gov

Strategic Utilization in Pharmaceutical Synthesis as a Synthetic Precursor

This compound is a valuable intermediate in organic synthesis due to the reactivity of its oxime and nitro groups. It serves as a building block for a wide array of more complex molecules with pharmaceutical applications. nih.gov